Cas no 6901-97-9 (4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one)
6901-97-9 structure
Product Name:4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
CAS No:6901-97-9
MF:C13H20O
MW:192.297304153442
CID:972925
Update Time:2026-04-29
4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- IONONE, α
-
Computed Properties
- Exact Mass: 192.151415
- Monoisotopic Mass: 192.151415
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
Experimental Properties
- PSA: 17.07000
- LogP: 3.51410
4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
6901-97-9 (4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one) Related Products
- 1322-70-9(methyl ionone gamma)
- 79-69-6(4-(2,5,6,6-Tetramethylcyclohex-2-en-1-yl)but-3-en-2-one)
- 127-41-3(a-Ionone (>90%))
- 7779-30-8(1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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